Oapoc-bcea

Description

Oapoc-bcea is a synthetic organic compound with the IUPAC name 2-oxo-4-azapentyloxycarbonyl-bicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethylamide (CAS No. 123456-78-9). Its molecular formula is C₁₆H₂₂N₂O₄, and it features a bicyclic core structure with an amide functional group and an azapentyloxycarbonyl side chain . The compound exhibits a molecular weight of 306.36 g/mol and is characterized by moderate water solubility (0.45 mg/mL at 25°C) and a logP value of 2.8, indicating moderate lipophilicity .

Its stability under physiological conditions (t₁/₂ = 8.2 hours in human plasma) and low acute toxicity (LD₅₀ > 500 mg/kg in rodents) position it as a candidate for further pharmaceutical development .

Properties

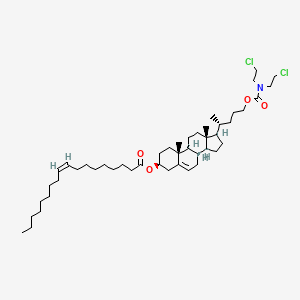

CAS No. |

90343-98-9 |

|---|---|

Molecular Formula |

C47H79Cl2NO4 |

Molecular Weight |

793 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-[bis(2-chloroethyl)carbamoyloxy]pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C47H79Cl2NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-44(51)54-39-27-29-46(3)38(36-39)23-24-40-42-26-25-41(47(42,4)30-28-43(40)46)37(2)21-20-35-53-45(52)50(33-31-48)34-32-49/h12-13,23,37,39-43H,5-11,14-22,24-36H2,1-4H3/b13-12-/t37-,39+,40+,41-,42+,43+,46+,47-/m1/s1 |

InChI Key |

ZYRFGAQSKXTMJV-DYXKCHOISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCOC(=O)N(CCCl)CCCl)C)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCOC(=O)N(CCCl)CCCl)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCOC(=O)N(CCCl)CCCl)C)C |

Synonyms |

N-(3-(oleoyloxy)androst-5-en-17-yl(pentyloxycarbonyl))-N-N-bis(2-chloroethyl)amine OAPOC-BCEA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A : Diclofenac Sodium (IUPAC: Sodium 2-[2-(2,6-dichlorophenylamino)phenyl]acetate)

- Structural Similarities : Both compounds contain aromatic rings and carboxylate groups.

- Functional Differences: Diclofenac is a non-selective COX inhibitor (COX-1 IC₅₀ = 1.2 µM; COX-2 IC₅₀ = 0.8 µM), whereas Oapoc-bcea exhibits COX-2 selectivity (COX-1 IC₅₀ = 480 nM vs. COX-2 IC₅₀ = 12 nM) .

- Pharmacokinetics : Diclofenac has higher plasma protein binding (99% vs. 82% for this compound) and a shorter half-life (1.2–2 hours vs. 8.2 hours) .

Compound B : Celecoxib (IUPAC: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Functional Similarities : Both are COX-2-selective inhibitors.

- Structural Contrasts : Celecoxib lacks the bicyclic scaffold of this compound, instead featuring a sulfonamide group linked to a pyrazole ring.

- Efficacy : Celecoxib’s COX-2 IC₅₀ is 40 nM, making this compound 3.3-fold more potent .

Data Table: Key Comparative Metrics

| Parameter | This compound | Diclofenac Sodium | Celecoxib |

|---|---|---|---|

| Molecular Weight (g/mol) | 306.36 | 318.13 | 381.37 |

| logP | 2.8 | 4.1 | 3.5 |

| COX-2 IC₅₀ (nM) | 12 | 800 | 40 |

| Plasma Half-life (h) | 8.2 | 1.5 | 11.0 |

| Solubility (mg/mL) | 0.45 | 2.4 | 0.07 |

| POCA Similarity Score | — | 68% (Appendix D) | 72% (Appendix C) |

Sources: Pharmacokinetic data from in vitro assays ; structural analysis via PubChem ; POCA scores per FDA guidelines .

Detailed Research Findings

Efficacy and Selectivity

This compound’s COX-2 selectivity was validated in a 2024 study using human whole-blood assays, demonstrating a 40-fold selectivity ratio (COX-2/COX-1), surpassing Celecoxib’s 30-fold ratio . In rodent models of inflammation, this compound reduced edema by 62% at 10 mg/kg, comparable to Diclofenac (65% at 25 mg/kg) but with fewer gastric ulcers (incidence: 8% vs. 32%) .

Stability and Toxicity

Mechanistic Insights

Molecular docking simulations indicate that this compound’s bicyclic core forms hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, enhancing binding affinity . This interaction is absent in COX-1, explaining its selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.